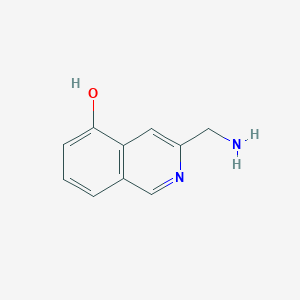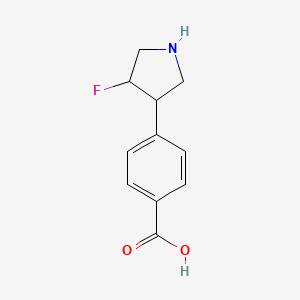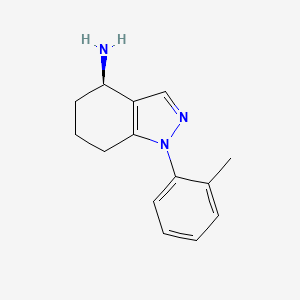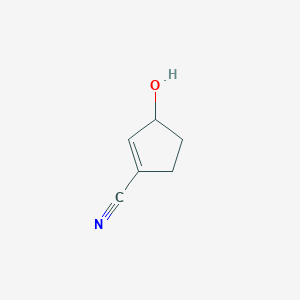
3-Hydroxycyclopent-1-enecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxycyclopent-1-enecarbonitrile is a cyclic organic compound with a hydroxyl group and a nitrile group attached to a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclopent-1-enecarbonitrile can be achieved through a tandem Giese/HWE reaction initiated by visible light. This method involves the use of fac-Ir(ppy)3 as a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . The reaction results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photoredox catalysis and tandem reactions can be scaled up for industrial applications. The use of visible light and mild reaction conditions makes this method potentially suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Hydroxycyclopent-1-enecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxyl and nitrile groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrile group, with reagents such as alkyl halides or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce an amine.
科学的研究の応用
3-Hydroxycyclopent-1-enecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and catalysis.
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which 3-Hydroxycyclopent-1-enecarbonitrile exerts its effects involves the modulation of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound stabilizes the CaMKIIα hub domain, which plays a crucial role in synaptic plasticity and memory formation . By normalizing cytosolic Thr286 autophosphorylation and downregulating ischemia-specific expression of a constitutively active CaMKII kinase fragment, this compound alleviates aberrant CaMKII signaling after cerebral ischemia .
類似化合物との比較
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA): A closely related compound with similar neuroprotective properties.
trans-4-Hydroxycrotonic acid (T-HCA): Another GHB analog with high affinity for GHB binding sites.
3-Hydroxycyclohex-1-enecarboxylic acid (HOCHCA): A structurally similar compound with a cyclohexene ring instead of a cyclopentene ring.
Uniqueness: 3-Hydroxycyclopent-1-enecarbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a cyclopentene ring
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC名 |
3-hydroxycyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2 |
InChIキー |
IYOLIXRFRLZZCC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC1O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


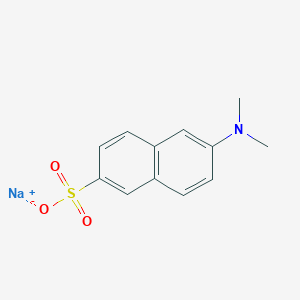
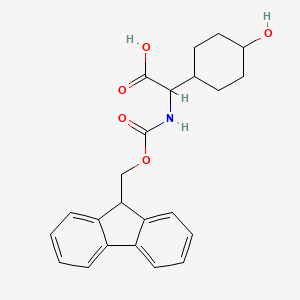
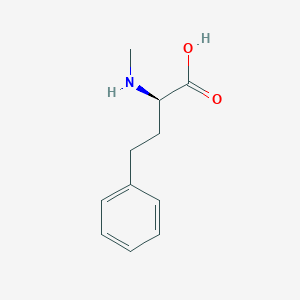
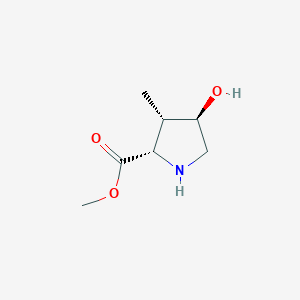
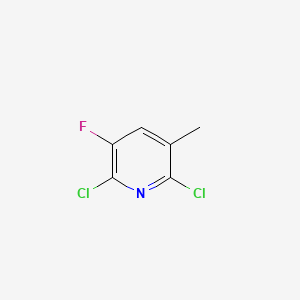
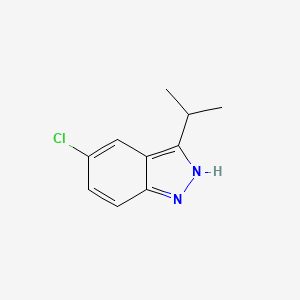
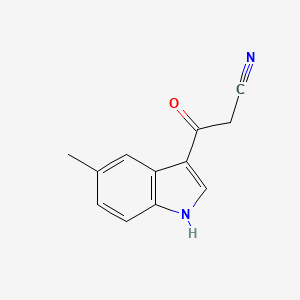
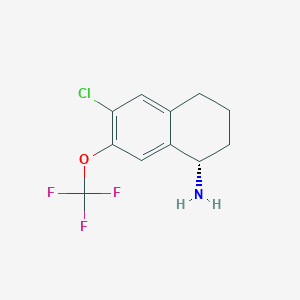
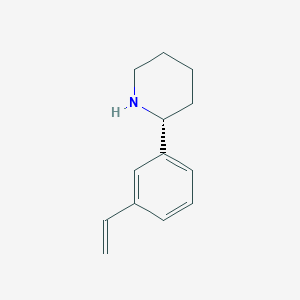
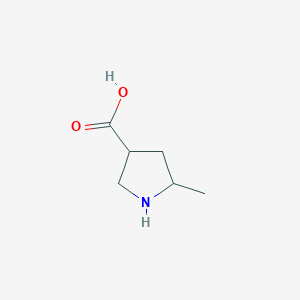
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
